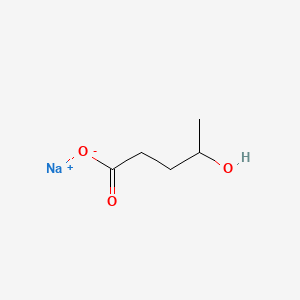

Sodium 4-hydroxypentanoate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;4-hydroxypentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3.Na/c1-4(6)2-3-5(7)8;/h4,6H,2-3H2,1H3,(H,7,8);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEGFTCUCXBRUTB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56279-37-9 | |

| Record name | sodium 4-hydroxypentanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Hydroxypentanoic Acid and Its Sodium Salt

Catalytic Hydrogenation Routes from Levulinic Acid Precursors

The catalytic hydrogenation of levulinic acid is a primary route to produce 4-hydroxypentanoic acid, which can then be neutralized to form sodium 4-hydroxypentanoate (B1260314). This process typically involves the reduction of the ketone group in levulinic acid. mdpi.com The reaction can proceed through two main pathways. The first involves the hydrogenation of the ketone to form 4-hydroxypentanoic acid, which is favored at temperatures below 150°C. acs.orgd-nb.info The second pathway, favored at higher temperatures, involves the dehydration of levulinic acid to α-angelica lactone followed by hydrogenation. acs.orgd-nb.info

Heterogeneous Catalysis Systems for 4-Hydroxypentanoic Acid Synthesis (e.g., Ru/C, Pt-based catalysts)

Heterogeneous catalysts are widely employed for the hydrogenation of levulinic acid due to their ease of separation and potential for reuse. Ruthenium-on-carbon (Ru/C) has been identified as a highly effective and stable catalyst for this conversion in aqueous media. rug.nlacs.org Studies have shown that Ru/C can achieve nearly full conversion of levulinic acid. rug.nl The reaction over Ru/C at temperatures below 423 K proceeds exclusively through the formation of 4-hydroxypentanoic acid as an intermediate. acs.org The apparent activation energies for levulinic acid hydrogenation and subsequent esterification to γ-valerolactone (GVL) over Ru/C are reported to be 48 and 70 kJ mol−1, respectively. acs.org

Other ruthenium-based catalysts, such as Ru/TiO2 and Ru/Al2O3, have also been investigated. While Ru/TiO2 showed high stability but lower conversion, Ru/Al2O3 was found to be unstable under the acidic and hydrothermal reaction conditions. rug.nl Bifunctional catalysts, such as Ru/(AlO)(ZrO), have demonstrated high efficacy, with the Lewis acid sites on the support working synergistically with the Ru⁰ species to enhance the conversion of levulinic acid and facilitate the intramolecular dehydration of the 4-hydroxypentanoic acid intermediate. bohrium.com Platinum (Pt)-based catalysts are also utilized, often in conjunction with other metals or supports to achieve high yields and selectivities.

Table 1: Performance of Various Heterogeneous Catalysts in Levulinic Acid Hydrogenation

| Catalyst | Support | Temperature (°C) | Pressure (bar) | Conversion (%) | Selectivity to 4-HPA/GVL | Reference |

| Ru | Carbon | 90 | 45 | ~100 | High | rug.nl |

| Ru | TiO₂ | 90 | 45 | Low | High | rug.nl |

| Ru | Al₂O₃ | 90 | 45 | - | - | rug.nl |

| Ru | (AlO)(ZrO)₀.₁ | 120 | 10 (H₂) | 100 | 100 (to GVL) | bohrium.com |

| Pt/C | - | - | - | - | - | sels-group.eu |

Note: 4-HPA (4-hydroxypentanoic acid) is the direct precursor to GVL (γ-valerolactone) in this reaction pathway.

Homogeneous Catalysis Approaches for 4-Hydroxypentanoic Acid Synthesis

Homogeneous catalysts, particularly ruthenium and copper-based complexes, have shown high activity and selectivity in the hydrogenation of levulinic acid to 4-hydroxypentanoic acid and its subsequent cyclized product, γ-valerolactone. d-nb.infogoogle.com These reactions are typically favored at temperatures below 150°C. d-nb.info For instance, a water-soluble Ru-(TPPTS) catalyst has been used for the biphasic hydrogenation of levulinic acid, proceeding through a 4-hydroxypentanoic acid intermediate. google.comgoogle.com

A well-defined homogeneous copper-based catalyst, utilizing [(PPh₃)₂Cu(k²-O,O-LVA)] as a precursor and (1,2-bis(diisopropyl phosphino)ethane) (dippe) as a ligand, has been reported to achieve excellent conversion and selectivity (>99%) to GVL under relatively mild conditions (140°C, 300 psi H₂) without the need for a base. d-nb.info The proposed mechanism involves the formation of 4-hydroxypentanoic acid, which is then condensed to produce GVL. d-nb.info While homogeneous catalysts offer high activity, their separation and recovery from the reaction mixture can be challenging compared to heterogeneous systems. conicet.gov.ar

Application of Metal-Organic Frameworks (MOFs) in 4-Hydroxypentanoic Acid Production

Metal-Organic Frameworks (MOFs) have emerged as promising catalyst supports for the hydrogenation of levulinic acid. researchgate.netwikipedia.org Their high surface area and tunable porosity allow for high dispersion of metal nanoparticles and can provide acidic sites that facilitate the reaction. researchgate.net For example, ruthenium nanoparticles supported on the chromium-based MOF, MIL-101(Cr), have demonstrated exceptional activity. researchgate.net

The Ru/MIL-101(Cr) catalyst combines the high acidity of the support with highly dispersed metallic sites, promoting both the hydrogenation of levulinic acid to 4-hydroxypentanoic acid and its subsequent esterification to γ-valerolactone. researchgate.net This synergy allows for complete conversion of levulinic acid and over 99% selectivity and yield to GVL under mild conditions (70°C, 1.0 MPa H₂). researchgate.net The Brønsted acid sites within the MOF structure can promote the ring-closure of the 4-hydroxypentanoic acid intermediate. researchgate.net Other MOFs, such as those functionalized with sulfonic acid groups, have also been explored as solid acid catalysts in related biomass transformations. researchgate.net

Stereoselective and Asymmetric Synthesis of Chiral 4-Hydroxypentanoic Acid Enantiomers

The synthesis of specific enantiomers of 4-hydroxypentanoic acid is crucial for their application as chiral building blocks in the pharmaceutical and agrochemical industries. This is typically achieved through asymmetric hydrogenation of levulinic acid or its esters using chiral catalysts. rsc.org

Homogeneous ruthenium complexes with chiral phosphine (B1218219) ligands, such as BINAP and SEGPHOS, have been successfully employed for this purpose. mdpi.comrsc.org For instance, the hydrogenation of ethyl levulinate using a Ru(COOCH₃)₂/S-BINAP complex yielded GVL with 99% enantiomeric excess (ee). mdpi.com Similarly, a ruthenium-SEGPHOS complex achieved quantitative conversion and 99.0% ee for the reduction of ethyl levulinate to ethyl (R)-4-hydroxypentanoate. mdpi.comrsc.org The choice of solvent can also influence the enantioselectivity of the reaction. rsc.org

Enzymatic resolutions offer another powerful method for obtaining enantiomerically pure 4-hydroxypentanoic acid derivatives. Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), can selectively acylate one enantiomer of a racemic mixture of sodium 4-hydroxypentanoate, allowing for the separation of the enantiomers. acs.orgresearchgate.net This method has been used to produce both (R)- and (S)-4-(acyloxy)pentanoic acids with high enantiomeric ratios (>99/1). acs.org

Table 2: Chiral Catalysts for Asymmetric Synthesis of 4-Hydroxypentanoic Acid Derivatives

| Catalyst/Enzyme | Ligand/Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Ru(COOCH₃)₂ | S-BINAP | γ-Valerolactone | 99% | mdpi.com |

| Ruthenium complex | SEGPHOS | Ethyl (R)-4-hydroxypentanoate | 99.0% | mdpi.comrsc.org |

| Candida antarctica lipase B (CAL-B) | This compound | (R)-4-(Propionyloxy)pentanoic acid | >99% | acs.org |

Electrochemical Synthesis Pathways of 4-Hydroxypentanoic Acid

Electrochemical reduction offers an alternative route for the conversion of levulinic acid to 4-hydroxypentanoic acid. rsc.org This method can be highly selective, and by tuning the reaction conditions and electrode material, the formation of 4-hydroxypentanoic acid can be favored over other products like valeric acid or γ-valerolactone. rsc.orgresearchgate.net

Lead (Pb) has been identified as a particularly effective electrode material for this transformation. mdpi.com The electrochemical reduction of levulinic acid in acidic aqueous solutions on a Pb electrode can proceed through a 4-hydroxyvaleric acid intermediate. mdpi.com By controlling the potential, high selectivity (>99.9%) and Faradaic efficiency (>80%) for the production of 4-hydroxypentanoic acid have been achieved. rsc.org This electrochemically produced 4-hydroxypentanoic acid can then be efficiently converted to γ-valerolactone in a subsequent step. rsc.org The reaction mechanism is thought to involve the activation of adsorbed levulinic acid by adsorbed hydrogen on the electrode surface. mdpi.com

Chemoenzymatic and Biocatalytic Synthesis of 4-Hydroxypentanoic Acid and its Derivatives

Chemoenzymatic and biocatalytic methods provide highly selective and environmentally friendly routes to chiral 4-hydroxypentanoic acid and its derivatives. researchgate.netmdpi.com These approaches often combine chemical synthesis steps with enzymatic transformations to achieve high enantiopurity.

One notable chemoenzymatic process involves the enzymatic reduction of levulinic acid to (R)-4-hydroxyvaleric acid using an engineered 3-hydroxybutyrate (B1226725) dehydrogenase (e3HBDH). researchgate.net This is followed by a chemical dehydration step using an acid catalyst to produce enantiomerically pure (R)-γ-valerolactone. researchgate.netambeed.com Another approach utilizes lipases for the kinetic resolution of racemic 4-hydroxypentanoic acid salts. For example, Candida antarctica lipase B (CalB) can stereoselectively acylate this compound, enabling the separation of enantiomers. acs.orgresearchgate.net This has been successfully applied to synthesize both (R)- and (S)-4-(acyloxy)pentanoic acids. acs.orgresearchgate.net

Furthermore, tandem biocatalytic systems have been developed. For instance, a one-pot chemoenzymatic process can convert 4-pentynoic acid to γ-hydroxyvaleric acid through a sequence of metal-catalyzed cycloisomerization, hydrolysis, and biocatalytic reduction. mdpi.com Engineered amine dehydrogenases have also been employed for the stereoselective synthesis of related chiral lactams, demonstrating the potential of biocatalysis for producing a wide range of valuable chiral compounds from biomass-derived precursors. mdpi.com

Synthetic Routes from Lactones and Other Organic Precursors

The synthesis of 4-hydroxypentanoic acid and its corresponding sodium salt, this compound, can be achieved through various pathways starting from lactones and other organic molecules. The most prominent precursors include γ-valerolactone (GVL), a biomass-derived platform chemical, and levulinic acid.

A primary and straightforward method for producing this compound is through the saponification, or base-catalyzed hydrolysis, of γ-valerolactone. This reaction involves the ring-opening of the cyclic ester (lactone) using a base, typically sodium hydroxide (B78521) (NaOH). The general procedure involves heating equimolar amounts of the lactone and aqueous NaOH under reflux conditions. After several hours, the reaction mixture is cooled and purified to yield the sodium salt of the corresponding γ-hydroxy acid. nih.gov This method has been successfully applied to various substituted lactones. For instance, the saponification of 5-methyl-3-((N-methylpyrazol-4-yl)methyl)dihydrofuran-2-one with NaOH yields sodium 4-hydroxy-2-((N-methylpyrazol-4-yl)methyl)pentanoate with a high yield of 98%. nih.gov Similarly, 3-benzyldihydrofuran-2-one can be converted to sodium 4-hydroxy-2-(phenylmethyl)butanoate in a 68% yield. nih.gov The unsubstituted sodium 4-hydroxybutanoate (B1227057) is also synthesized from γ-butyrolactone with a 93% yield using this method. nih.gov

Another route involves the enzymatic or chemical transformation of levulinic acid, a key platform chemical derived from lignocellulosic biomass. whiterose.ac.uk The hydrogenation of levulinic acid typically proceeds through 4-hydroxypentanoic acid as an unstable intermediate, which readily cyclizes to form GVL. whiterose.ac.ukacs.orgresearchgate.netgoogle.com However, by carefully controlling reaction conditions, 4-hydroxypentanoic acid can be isolated or become the main product. For example, the electrochemical reduction of levulinic acid has been shown to be a tunable process. By adjusting the electrochemical potential, the reaction can be directed towards the selective formation of 4-hydroxypentanoic acid over GVL or valeric acid. rsc.org

Furthermore, biocatalytic routes using engineered microorganisms have been developed. Engineered Escherichia coli strains have demonstrated the ability to convert levulinic acid into 4-hydroxypentanoic acid (referred to as 4-hydroxyvaleric acid or 4-HV in the study) with high efficiency. frontiersin.org Fermentative processes can also be designed to produce 4-hydroxypentanoic acid from levulinic acid intermediates. google.com In one patented process, (R)-γ-valerolactone is treated with NaOH to facilitate ring-opening, yielding the sodium salt of (R)-4-hydroxypentanoic acid with a high enantiomeric ratio (>95:5 R/S). google.com

Other organic precursors can also be utilized. For example, the condensation of glutaric anhydride (B1165640) with malononitrile (B47326) in the presence of sodium hydride has been used to synthesize the sodium salt of 5-dicyanomethylene-5-hydroxypentanoic acid. dcu.iedcu.ie

Table 1: Synthesis of this compound and Analogues from Lactone Precursors

| Starting Lactone | Product | Reagents | Yield | Reference |

|---|---|---|---|---|

| 5-methyl-3-((N-methylpyrazol-4-yl)methyl)dihydrofuran-2-one | Sodium 4-hydroxy-2-((N-methylpyrazol-4-yl)methyl)pentanoate | NaOH (aq) | 98% | nih.gov |

| 3-benzyldihydrofuran-2-one | Sodium 4-hydroxy-2-(phenylmethyl)butanoate | NaOH (aq) | 68% | nih.gov |

| γ-Butyrolactone | Sodium 4-hydroxybutanoate | NaOH (aq) | 93% | nih.gov |

| (R)-γ-Valerolactone | Sodium (R)-4-hydroxypentanoate | NaOH | >95% (product R/S ratio) | google.com |

Optimization of Reaction Conditions and Yields in 4-Hydroxypentanoic Acid Synthesis

The optimization of reaction conditions is critical for maximizing the yield and selectivity of 4-hydroxypentanoic acid and its sodium salt. The chosen synthetic route dictates which parameters, such as temperature, pressure, catalyst, and reaction time, are most influential.

In the synthesis from levulinic acid via catalytic hydrogenation, temperature is a key factor in controlling the product distribution. The reaction pathway involves the hydrogenation of the ketone group in levulinic acid to form the 4-hydroxypentanoic acid intermediate, followed by an intramolecular esterification (dehydration) to form GVL. whiterose.ac.uknih.gov Lower temperatures, typically in the range of 60 to 120°C, favor the formation and accumulation of 4-hydroxypentanoic acid, while inhibiting its subsequent, often undesired, cyclization to GVL. google.comgoogle.com For instance, experimental results from the hydrogenation of levulinic acid over a Ru/C catalyst showed that the concentration of 4-hydroxypentanoic acid increases at lower temperatures, while by-products decrease. google.com One patented process specifies a temperature range of 80 to 110°C for the initial hydrogenation step to maximize the intermediate acid. google.com The second step, the cyclization to GVL, is then carried out under different conditions, such as at a higher temperature (150-170°C) in an inert atmosphere to prevent further hydrogenation. google.comgoogle.com

The choice of catalyst is also paramount. For the hydrogenation of levulinic acid, various heterogeneous catalysts have been studied, including nickel supported on titania (Ni/TiO₂), ruthenium on carbon (Ru/C), and ruthenium on an alumina-zirconia support (Ru/(AlO)(ZrO)n). nih.govgoogle.combohrium.com The kinetic analysis of levulinic acid hydrogenation over a Ni/TiO₂ catalyst determined the activation energy for the conversion to 4-hydroxypentanoic acid to be (47.0 ± 1.2) kJ mol⁻¹. nih.gov A bifunctional Ru/(AlO)(ZrO)n catalyst demonstrated high activity, where the synergy between the metal sites (Ru⁰) and Lewis acid sites on the support enhanced the conversion process. bohrium.com

In biocatalytic production, optimization involves biological and process parameters. For the production of 4-hydroxypentanoic acid in engineered E. coli, factors such as cell concentration, pH, and temperature were optimized. A whole-cell concentration of 50 g (wet cell weight)/L, a temperature of 37°C, and a pH of 6.0 were identified as optimal. frontiersin.org Under these conditions in a fed-batch fermentation process, a titer of 82 g/L of 4-hydroxypentanoic acid was achieved with a productivity of 3.4 g/L/h and a molar conversion of 92% from levulinic acid. frontiersin.org

Table 2: Optimized Conditions for 4-Hydroxypentanoic Acid (4-HPA) Synthesis

| Synthetic Route | Precursor | Catalyst/Method | Optimal Conditions | Outcome | Reference |

|---|---|---|---|---|---|

| Catalytic Hydrogenation | Levulinic Acid | Ru/C | 80-110°C | Favors 4-HPA formation over by-products | google.comgoogle.com |

| Catalytic Hydrogenation | Levulinic Acid | Ni/TiO₂ | - | Activation energy for LA to 4-HPA: 47.0 kJ mol⁻¹ | nih.gov |

| Biocatalysis | Levulinic Acid | Engineered E. coli | 37°C, pH 6.0, 50 g/L cells | 82 g/L 4-HPA, 92% molar conversion | frontiersin.org |

| Saponification | γ-Lactones | NaOH (aq) | Reflux, 3 hours | 68-98% Yield | nih.gov |

Chemical Reactivity and Mechanistic Investigations of 4 Hydroxypentanoic Acid

Intramolecular Cyclization to γ-Valerolactone: Kinetics and Thermodynamic Considerations

The most prominent reaction of 4-hydroxypentanoic acid (HPA) is its intramolecular esterification, or lactonization, to form the stable five-membered cyclic ester, γ-valerolactone (GVL). gauthmath.comchegg.comchegg.com This reaction is a critical step in the biomass-to-chemicals value chain, particularly in the conversion of levulinic acid (LA) to GVL.

The process typically involves the hydrogenation of the ketone group in LA to produce HPA, which is often an unstable intermediate. conicet.gov.arcsic.es Subsequently, HPA undergoes a spontaneous or catalyzed cyclization via dehydration to yield GVL. researchgate.net This pathway, involving hydrogenation followed by esterification, is generally considered to be thermodynamically favorable and kinetically dominant at lower temperatures (e.g., below 423 K). researchgate.netwhiterose.ac.uk

Table 1: Kinetic Parameters for Levulinic Acid (LA) Conversion to γ-Valerolactone (GVL) via 4-Hydroxypentanoic Acid (HPA)

| Reaction Step | Catalyst | Apparent Activation Energy (kJ mol⁻¹) | Temperature Dominance | Reference |

| LA Hydrogenation to HPA | Ru/C | 48 | Low Temperatures | researchgate.net |

| HPA Esterification to GVL | Ru/C | 70 | Low Temperatures | researchgate.net |

Intermolecular Reactions of the Hydroxyl and Carboxylic Acid Functionalities

Beyond cyclization, the hydroxyl and carboxylic acid groups of 4-hydroxypentanoic acid can participate in various intermolecular reactions, leading to the formation of a diverse range of derivatives.

The lactone form of 4-hydroxypentanoic acid, GVL, is susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is fundamental to its use as a precursor for other chemicals. The ring-opening is essentially the reverse of its formation.

Under acidic conditions, the carbonyl oxygen of GVL can be protonated by an acid catalyst, which activates the carbonyl carbon for a subsequent nucleophilic attack by a nucleophile like water, leading to the formation of 4-hydroxypentanoic acid. researchgate.net This hydrolysis is more pronounced at higher temperatures. researchgate.net Similarly, base-catalyzed hydrolysis can occur. The stability of GVL is therefore pH and temperature-dependent. researchgate.net Advanced catalytic systems, such as those employing Zn/ZSM-5, have demonstrated a cooperative hydrolysis mechanism where both framework Zn-OH groups and Brønsted acid sites facilitate the ring-opening of GVL as part of a pathway to produce butene and aromatic compounds. nih.gov

Oxidative Transformation Pathways of 4-Hydroxypentanoic Acid

The functional groups in 4-hydroxypentanoic acid offer sites for oxidative transformations. The secondary hydroxyl group can be oxidized to a ketone, which would yield levulinic acid. This is the reverse of the primary hydrogenation step often used to create HPA. While direct oxidation studies on HPA are not extensively detailed in readily available literature, the oxidation of hydroxyl groups in similar molecules, such as (3S,4R)-3-amino-4-hydroxypentanoic acid, to form ketones or aldehydes is a known reaction. evitachem.com The molecule is noted to be incompatible with strong oxidizing agents, and its decomposition can produce carbon oxides, indicating that it can undergo oxidative breakdown. aksci.com

Reaction Mechanisms of 4-Hydroxypentanoic Acid as a Key Chemical Intermediate

The role of 4-hydroxypentanoic acid as a pivotal, albeit often transient, intermediate is a recurring theme in catalytic chemistry, especially in biorefining pathways. In the hydrogenation of levulinic acid to GVL, HPA is the exclusive intermediate when using catalysts like Ru/C at temperatures below 423 K. researchgate.netwhiterose.ac.uk

Table 2: Role of 4-Hydroxypentanoic Acid (HPA) as an Intermediate

| Precursor | Intermediate | Product | Catalytic System Example | Key Mechanistic Feature | Reference |

| Levulinic Acid | 4-Hydroxypentanoic Acid | γ-Valerolactone | Ru/C | Sequential hydrogenation and esterification | researchgate.net |

| Levulinic Acid | 4-Hydroxypentanoic Acid | γ-Valerolactone | Ru/(AlO)(ZrO) | Synergistic catalysis; dehydration of HPA is rate-limiting | bohrium.com |

| Methyl Levulinate | Methyl 4-hydroxypentanoate (B1260314) | γ-Valerolactone | UiO-66 | Transfer hydrogenation and cyclization | acs.org |

Stereochemical Aspects of 4-Hydroxypentanoic Acid Reactivity and Transformations

This outcome is explained by a mechanism involving a double inversion. First, the carboxylate anion, formed by deprotonation of the carboxylic acid, acts as an intramolecular nucleophile, attacking the carbon with the bromine leaving group. This S_N2 reaction proceeds with inversion of configuration to form a chiral lactone intermediate (γ-valerolactone). The second equivalent of hydroxide (B78521) then acts as an external nucleophile, attacking the carbonyl carbon of the lactone ring. This acyl-oxygen cleavage also proceeds with inversion at the chiral center, resulting in the ring-opened product, (R)-4-hydroxypentanoate. The net result of these two sequential inversions is the retention of the original stereochemistry. chegg.com The stereochemistry of derivatives, such as amino-hydroxypentanoic acids, is also crucial for their biological activity, underscoring the importance of stereocontrol in their synthesis and reactions. smolecule.com

Metabolic and Biochemical Pathways Involving 4 Hydroxypentanoate in Model Systems

Conversion from Levulinate in In Vitro and Animal Models

In laboratory and animal studies, 4-hydroxypentanoate (B1260314) and levulinate (also known as 4-ketopentanoate) have been shown to be interconvertible. nih.gov Perfusion experiments have demonstrated that when levulinate is introduced, 4-hydroxypentanoate is formed, and conversely, the introduction of 4-hydroxypentanoate leads to its partial conversion to levulinate. nih.gov This bidirectional process suggests a dynamic metabolic relationship between the keto and hydroxy forms of the C5 acid.

The conversion of levulinate to 4-hydroxypentanoate is a reduction reaction catalyzed by specific enzymes. researchgate.net This process is thought to occur in the liver and other organs, mediated by NADH- and/or NADPH-dependent hydroxyacid dehydrogenases. researchgate.net These enzymes belong to a broad class of oxidoreductases that catalyze the stereoselective reduction of ketones to their corresponding alcohols. nih.govresearchgate.net The mechanism involves the transfer of a hydride ion from the nicotinamide cofactor (NADH or NADPH) to the carbonyl carbon of levulinate, resulting in the formation of 4-hydroxypentanoate. tudelft.nl In vitro studies using rat liver have quantified the activity of the enzymes that reduce levulinate, showing a rate of approximately 16.5 ± 0.95 nmol per minute per gram of wet liver weight at 30 °C. researchgate.net

The presence of co-metabolites, particularly ethanol, can significantly influence the metabolic conversion of levulinate. Research has shown that ethanol ingestion stimulates the reduction of levulinate to 4-hydroxypentanoate. researchgate.net The metabolism of ethanol by alcohol dehydrogenase leads to a substantial increase in the cellular ratio of NADH to NAD+. This shift in the redox state, often termed reductive stress, provides a greater availability of the NADH cofactor required by the hydroxyacid dehydrogenases that catalyze the reduction of levulinate. researchgate.netnih.gov This enhanced cofactor availability drives the equilibrium of the reaction toward the formation of 4-hydroxypentanoate. researchgate.net

Catabolism of 4-Hydroxypentanoate via β-Oxidation Pathways

Studies in perfused rat livers reveal that 4-hydroxypentanoate, like other 4-hydroxyacids with five or more carbons, is degraded through two primary pathways. nih.gov The major pathway involves an isomerization to a β-oxidation intermediate, while a minor pathway utilizes a sequence of β- and α-oxidation steps. nih.gov

Before catabolism can begin, 4-hydroxypentanoate must be activated to its coenzyme A (CoA) thioester, 4-hydroxypentanoyl-CoA. researchgate.netresearchgate.net This activation is a critical step for many fatty acids to enter metabolic pathways. wikipedia.org Following activation, the major degradation pathway involves the formation of a novel class of acyl-CoA esters, the 4-hydroxy-4-phosphoacyl-CoAs. nih.gov In the case of 4-hydroxypentanoate, its CoA ester is phosphorylated to form 4-phosphopentanoyl-CoA. nih.govresearchgate.net This phosphorylation occurs in the cytosol of liver cells. researchgate.net The formation of 4-phosphopentanoyl-CoA is the first step in a multi-reaction sequence that ultimately results in the isomerization of the initial 4-hydroxyacyl-CoA to a 3-hydroxyacyl-CoA (also known as β-hydroxyacyl-CoA). nih.govresearchgate.net This 3-hydroxyacyl-CoA is a standard intermediate in the physiological β-oxidation pathway. nih.gov

Table 1: Key Acyl-CoA Esters in 4-Hydroxypentanoate Catabolism

| Compound Name | Role in Pathway |

|---|---|

| 4-Hydroxypentanoyl-CoA | Activated form of 4-hydroxypentanoate |

| 4-Phosphopentanoyl-CoA | Key intermediate in the major isomerization pathway nih.govresearchgate.net |

The degradation of the five-carbon skeleton of 4-hydroxypentanoate through its catabolic pathways ultimately yields two key metabolic intermediates: propionyl-CoA and acetyl-CoA. nih.gov The β-oxidation of 3-hydroxypentanoyl-CoA (the end product of the isomerization pathway) involves thiolytic cleavage, which releases a two-carbon acetyl-CoA unit and a three-carbon propionyl-CoA unit. nih.govmicrobenotes.com This is characteristic of the β-oxidation of odd-chain fatty acids. The minor degradation pathway, which involves a sequence of β-oxidation, α-oxidation, and further β-oxidation, also leads to the formation of acetyl-CoA and propionyl-CoA. nih.gov

Table 2: Terminal Products and Their Metabolic Significance

| Terminal Product | Description | Metabolic Fate |

|---|---|---|

| Acetyl-CoA | A two-carbon molecule central to energy metabolism. | Enters the citric acid cycle (TCA cycle) for further oxidation to generate ATP. |

Putative Roles in Energy Metabolism and ATP Synthesis (In Vitro Studies)

The catabolism of 4-hydroxypentanoate produces acetyl-CoA and propionyl-CoA, both of which are fundamental substrates for cellular energy production. nih.gov In vitro, these molecules are known to be critical for the synthesis of adenosine triphosphate (ATP), the primary energy currency of the cell. Acetyl-CoA generated from β-oxidation enters the mitochondrial citric acid cycle, where it is completely oxidized. This process generates the reduced cofactors NADH and FADH2, which in turn donate electrons to the electron transport chain, driving the production of large amounts of ATP through oxidative phosphorylation. wikipedia.org Propionyl-CoA is also ketogenic, as it can be converted to succinyl-CoA, another intermediate of the citric acid cycle, thereby augmenting the cycle's capacity and contributing further to the generation of NADH, FADH2, and ultimately, ATP. drugbank.com

Biosynthesis of Bioactive Compounds Involving 4-Hydroxypentanoate Precursors

While sodium 4-hydroxypentanoate is not widely recognized as a primary precursor for the biosynthesis of major bioactive compounds, its metabolic pathways are intertwined with the degradation of aromatic compounds. A key intermediate in these pathways is 4-hydroxy-2-oxopentanoate, a structurally similar compound. The enzymatic transformations of this molecule are crucial in the catabolic pathways of various environmental pollutants.

In the degradation of aromatic compounds by microorganisms, 4-hydroxy-2-oxovalerate aldolase plays a central role. This enzyme catalyzes the reversible cleavage of 4-hydroxy-2-oxopentanoate into acetaldehyde and pyruvate. wikipedia.org This reaction is a critical step in funneling carbon from aromatic rings into central metabolism. The enzyme is involved in at least eight metabolic pathways, including the degradation of phenylalanine, benzoate, biphenyl, toluene, and xylene. wikipedia.org

The substrate specificity of 4-hydroxy-2-keto-pentanoic acid aldolase from Escherichia coli has been investigated, revealing a high selectivity for the acetaldehyde acceptor. However, it can also utilize α-ketobutyric acid or phenylpyruvic acid as the carbonyl donor instead of pyruvic acid. nih.gov

While not a direct precursor to a specific bioactive end-product in the traditional sense, the role of 4-hydroxy-2-oxopentanoate in these extensive degradation pathways highlights its importance in the biotransformation of complex aromatic molecules into central metabolites, which can then be used for the biosynthesis of various cellular components.

Stereospecificity of Enzymatic Transformations of 4-Hydroxypentanoate in Biological Contexts

The enzymatic transformations involving 4-hydroxy-2-oxopentanoate exhibit notable stereospecificity, which is dependent on the specific enzyme and its source organism. This stereoselectivity is of significant interest for biocatalysis, as it allows for the synthesis of chiral compounds that are valuable in the pharmaceutical industry. nih.gov

Aldolases, the enzymes responsible for the cleavage and formation of 4-hydroxy-2-oxopentanoate, are classified into different types, and their stereospecificity can vary significantly. For instance, the 4-hydroxy-2-keto-heptane-1,7-dioate aldolase (AbHpaI) from Acinetobacter baumannii is a Class II metal aldolase that demonstrates stereospecific aldol condensation. nih.gov In contrast, the well-studied HpaI from Escherichia coli (EcHpaI) lacks stereospecificity and produces a mixture of 4R- and 4S-isomers of 4-hydroxy-2-oxopentanoate (HOPA). nih.gov

A notable example of a stereospecific aldolase is the BphI aldolase from Burkholderia xenovorans (BxBphI), which specifically catalyzes the formation of (4S)-HOPA. nih.gov However, the reaction equilibrium of BxBphI favors the cleavage of (4S)-HOPA rather than its synthesis. nih.gov In contrast, AbHpaI shows a strong preference for aldol condensation over cleavage, making it a more suitable candidate for the synthetic production of stereospecific 4-hydroxy-2-ketoacids. nih.gov

The following table summarizes the stereospecificity of different aldolases that act on or produce 4-hydroxy-2-oxopentanoate:

| Enzyme | Source Organism | Class | Stereospecificity of Condensation | Preferred Reaction |

| AbHpaI | Acinetobacter baumannii | Class II | Stereospecific | Condensation |

| EcHpaI | Escherichia coli | Class II | Non-stereospecific (produces 4R and 4S isomers) | - |

| BxBphI | Burkholderia xenovorans | - | (4S)-HOPA specific | Cleavage |

These differences in stereospecificity are attributed to the distinct active site architectures of the enzymes, which dictate the orientation of the substrates during catalysis. The ability to produce specific stereoisomers of 4-hydroxypentanoate derivatives through enzymatic means is a powerful tool in synthetic biology and biocatalysis.

Synthesis and Investigation of 4 Hydroxypentanoic Acid Derivatives and Analogs

Structurally Modified 4-Hydroxypentanoic Acid Derivatives

The core structure of 4-hydroxypentanoic acid offers multiple sites for modification, allowing for the synthesis of a diverse range of analogs with unique properties. These modifications can be broadly categorized into substitutions on the pentanoic acid backbone and the introduction of different functional groups.

Substituted Pentanoic Acid Analogs

A notable example of a substituted pentanoic acid analog is Sodium 4-hydroxy-2-((N-methylpyrazol-4-yl)methyl)pentanoate . The synthesis of this compound has been achieved in good yield through a multi-step process. nih.gov This pathway begins with α-angelica lactone and involves the introduction of an N-methylpyrazol-4-yl)methyl group at the α-position of the lactone ring, followed by hydrolysis of the lactone to yield the final sodium salt. nih.govresearchgate.net The free acid form of this compound is unstable and readily undergoes intramolecular condensation to revert to its corresponding lactone. nih.gov This instability under acidic conditions has posed challenges for its application as a comonomer in polycondensation reactions with lactic acid. nih.gov

Another approach to creating substituted analogs involves the synthesis of γ-hydroxy-α-(arylmethyl)carboxylic acids from lactones like γ-butyrolactone. nih.govresearchgate.net This method provides a pathway to compounds that share structural motifs with both lactic acid and amino acids. nih.gov

Amide and Amino-Substituted Derivatives

The introduction of amino groups into the 4-hydroxypentanoic acid scaffold leads to chiral amino acid derivatives with significant biological interest. (3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride is a key example, featuring specific stereochemistry at the 3 and 4 positions. smolecule.comnih.gov Its synthesis often starts from chiral precursors like L-threonine to maintain the desired (3R,4R) configuration. The process typically involves the protection of amino and hydroxyl groups, chain elongation, and subsequent deprotection and salt formation. Alternative synthetic routes include stereoselective catalytic asymmetric synthesis, such as enzymatic resolution, which can yield enantiomerically pure intermediates.

These amino-substituted derivatives have been investigated for a range of biological activities. For instance, (3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride has been identified as a neuraminidase inhibitor, suggesting its potential in antiviral research. The specific arrangement of its functional groups—amino, hydroxyl, and carboxylic acid—makes it a unique member of the amino acid family. smolecule.com

Functionalization at the Hydroxyl or Carboxylic Acid Group for Research Probes

The hydroxyl and carboxylic acid groups of 4-hydroxypentanoic acid are prime targets for functionalization to create research probes. These probes are invaluable tools for studying biological systems and mechanisms. For instance, the hydroxyl group can be modified to create fluorescent probes. These probes can be designed to exist in a quenched state when unhybridized and to fluoresce upon binding to a target molecule, a principle utilized in various molecular biology assays.

The carboxylic acid group can also be functionalized. For example, the synthesis of 4-hydroxypentanamide derivatives has been explored. These derivatives, where the carboxylic acid is converted to an amide, have shown inhibitory activity against GABA transporters. researchgate.net The structural modifications, such as the introduction of benzhydryl and benzylamide moieties, are crucial for their inhibitory potency.

Comparative Studies with Structurally Similar Hydroxyacids

To understand the unique properties of 4-hydroxypentanoic acid and its derivatives, researchers often conduct comparative studies with structurally similar hydroxy acids.

| Compound | Structural Difference from 4-Hydroxypentanoic Acid | Key Findings |

| 4-Hydroxybutyrate (GHB) | Shorter by one methylene (B1212753) group. | 4-Hydroxypentanoic acid (also known as γ-hydroxyvalerate or GHV) is a 4-methyl-substituted analog of GHB. aafs.orgnih.gov GHV has been shown to have a lower affinity for GHB receptors compared to GHB. nih.govresearchgate.net While both compounds can induce similar behavioral effects like sedation and ataxia, higher doses of GHV are required. nih.govresearchgate.net |

| 4-Hydroxy-4-methylpentanoic Acid | Contains an additional methyl group at the 4-position. | This analog has been studied in the context of its metabolism and toxicological profile. |

| 4-Hydroxyphenyllactic Acid | Features a phenyl group, making it an aromatic hydroxy acid. | The presence of the aromatic ring significantly alters its chemical and biological properties compared to the aliphatic 4-hydroxypentanoic acid. |

In metabolic studies, the catabolism of various 4-hydroxyacids has been investigated. For example, in perfused rat livers, 4-hydroxypentanoate (B1260314) is partially converted to its 4-keto analog, levulinate. nih.gov This interconversion is an important consideration in understanding its metabolic fate.

Structure-Activity Relationship Studies in Biochemical Assays

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of 4-hydroxypentanoic acid derivatives. These studies involve systematically altering the chemical structure of a compound and assessing the impact on its interaction with biological targets like enzymes and receptors.

For amide derivatives of 4-hydroxypentanoic acid, SAR studies have revealed that the presence and nature of substituents on the amide nitrogen are critical for their inhibitory activity on GABA transporters. researchgate.net For instance, comparing 4-hydroxybutanamide (B1328909) derivatives with 4-hydroxypentanoic acid analogs showed that the shorter carbon chain of the butanamide derivatives can enhance binding efficiency to certain GABA transporter subtypes. researchgate.net

In the case of (3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride, its stereochemistry is a key determinant of its biological activity. The specific spatial arrangement of the amino and hydroxyl groups allows it to fit into the active sites of enzymes like neuraminidase, leading to inhibition.

Similarly, SAR studies on other modified hydroxyacids, such as N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides, have demonstrated that the relative spatial arrangement of different parts of the molecule can significantly influence their analgesic and anti-inflammatory properties. mdpi.com

Advanced Analytical Techniques for 4 Hydroxypentanoic Acid and Its Metabolites in Chemical and Biochemical Research

Chromatographic Methods for Separation and Quantification

Chromatography is a cornerstone for the analysis of 4-hydroxypentanoic acid, particularly in complex mixtures derived from chemical reactions or biological systems. These methods allow for the precise separation and quantification of the analyte and its related compounds.

High-Performance Liquid Chromatography (HPLC) for Reaction Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is a primary tool for monitoring the conversion of substrates like levulinic acid into γ-valerolactone (GVL), a process in which 4-hydroxypentanoic acid (4-HPA) is a key intermediate. mdpi.com The technique is adept at quantifying the components within the aqueous reaction mixture, providing crucial data on reaction kinetics and yield. acs.org

Researchers frequently employ ion-exchange columns, such as the Bio-Rad Aminex HPX-87H, which are well-suited for separating organic acids. acs.org The analysis is typically run under isocratic conditions using a dilute acidic mobile phase, which ensures good resolution and peak shape for the acidic analytes. UV detection is commonly set at a low wavelength, such as 210 nm, to detect the carboxyl group. mdpi.comacs.org The combination of HPLC with Nuclear Magnetic Resonance (NMR) spectroscopy is often cited as the most effective approach for accurately quantifying 4-HPA in these reaction systems. acs.org

Table 1: Typical HPLC Conditions for 4-Hydroxypentanoic Acid Analysis

| Parameter | Condition | Source(s) |

|---|---|---|

| Column | Bio-Rad Aminex HPX-87H | acs.org |

| Mobile Phase | 5 mM Sulfuric Acid (H₂SO₄) in water | acs.org |

| Flow Rate | 0.55 mL/min | acs.org |

| Temperature | 60 °C | acs.org |

| Detector | UV or Refractive Index (RI) | acs.org |

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization for Compound Stability and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and thermally stable compounds. However, due to the polar nature and low volatility of 4-hydroxypentanoic acid, direct analysis by GC is challenging. aafs.org To overcome this, derivatization is a mandatory step to increase the compound's volatility and thermal stability, making it amenable to GC analysis.

The most common derivatization strategy is silylation, which involves replacing the active hydrogen atoms in the hydroxyl and carboxyl groups with a trimethylsilyl (B98337) (TMS) group. researchgate.net Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used for this purpose. rsc.org The resulting TMS-derivatized 4-hydroxypentanoic acid exhibits excellent chromatographic properties and produces characteristic mass spectra upon electron ionization (EI). For instance, the TMS derivative of 4-hydroxypentanoic acid is known to produce a prominent fragment ion at a mass-to-charge ratio (m/z) of 117, which is useful for its identification in complex matrices. researchgate.net Other derivatization methods include reaction with ethyl chloroformate (ECF) or the formation of butyl esters. pragolab.cz

Table 2: Derivatization Reagents for GC-MS Analysis of 4-Hydroxypentanoic Acid

| Derivatization Method | Reagent(s) | Purpose | Source(s) |

|---|---|---|---|

| Silylation | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Increases volatility and thermal stability | researchgate.netrsc.org |

| Acylation/Esterification | (R)-2-butanol / Acetyl chloride | Creates diastereomers for chiral analysis | nih.gov |

| Chloroformate Reaction | Ethyl Chloroformate (ECF) | Forms less polar carbamate/ester derivatives | pragolab.cz |

Chiral Chromatography for Enantiomeric Purity Assessment in Stereoselective Synthesis and Metabolism

4-Hydroxypentanoic acid is a chiral molecule, existing as (R)- and (S)-enantiomers. Distinguishing between these enantiomers is critical, as they can exhibit different biological activities and be products of stereoselective synthesis or metabolism. nih.govmz-at.de Chiral chromatography is the definitive technique for separating and quantifying these enantiomers.

One approach involves derivatization with a chiral agent to form diastereomers, which can then be separated on a standard achiral column. For example, 4-hydroxypentanoic acid can be derivatized using (R)-2-butanol and acetyl chloride, and the resulting diastereomeric esters are then analyzed by GC-MS. nih.gov This method was successfully used to demonstrate that 4-hydroxypentanoate (B1260314) formed during the metabolism of levulinate in rat liver mitochondria is predominantly the (R)-enantiomer. nih.gov

Direct separation without derivatization can be achieved using chiral stationary phases (CSPs) in HPLC. phenomenex.com Ligand-exchange chromatography, using a CSP like Chirex 3126 which incorporates a D-penicillamine selector, is effective for resolving underivatized hydroxy acids. windows.net Anion-exchange CSPs, such as those based on quinine (B1679958) or quinidine (B1679956) derivatives (e.g., CHIRALPAK QN-AX), are also highly effective for the enantiomeric resolution of acidic compounds like 4-hydroxypentanoic acid. chiraltech.com

Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopic methods are indispensable for confirming the molecular structure of 4-hydroxypentanoic acid and for real-time monitoring of its formation and consumption during chemical reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy (including in-situ NMR for kinetic studies)

Nuclear Magnetic Resonance (NMR) spectroscopy is a paramount technique for the unambiguous structural elucidation of 4-hydroxypentanoic acid. Both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, allowing for confirmation of its molecular structure. nih.gov

In chemical and biochemical research, ¹H NMR is particularly valued for quantitative analysis and reaction monitoring. acs.org It is considered one of the best methods for quantifying 4-HPA in reaction mixtures, often in combination with HPLC. acs.org For kinetic studies, such as the hydrogenation of levulinic acid, in-situ NMR can be employed. This involves conducting the reaction directly within an NMR tube, allowing for the real-time observation of reactant depletion and the formation of the 4-HPA intermediate and the final GVL product. d-nb.info By integrating the characteristic signals over time, detailed kinetic profiles of the reaction can be constructed. acs.org The analysis is typically performed in a deuterated solvent like D₂O, with an internal standard added for accurate quantification. acs.org

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Metabolite Identification and Molecular Characterization

Mass spectrometry (MS), particularly when coupled with a chromatographic separation technique like LC or GC, is essential for the detection and identification of 4-hydroxypentanoic acid and its metabolites. nih.gov In metabolic studies, LC-tandem mass spectrometry (LC-MS/MS) has been used to identify novel metabolites, such as 4-hydroxy-4-phosphoacyl-CoAs, formed from 4-hydroxyacids in perfused rat livers. nih.gov The technique's sensitivity and selectivity allow for the detection of low-concentration metabolites in complex biological matrices. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with errors of less than 5 ppm. This precision allows for the determination of the elemental composition of an unknown compound, which is a critical step in its identification. copernicus.org For example, HRMS can confidently distinguish between 4-hydroxypentanoic acid (C₅H₁₀O₃) and other potential isobaric (same nominal mass) compounds that might be present in a sample, thereby providing definitive molecular characterization. copernicus.org

Table 3: List of Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| 4-Hydroxypentanoic Acid | 4-HPA, GHV |

| Sodium 4-hydroxypentanoate | |

| γ-Valerolactone | GVL |

| Levulinic Acid | LA |

| Sulfuric Acid | H₂SO₄ |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA |

| Ethyl Chloroformate | ECF |

| (R)-2-Butanol | |

| Acetyl Chloride | |

| (S)-(+)-2-Phenylbutyryl chloride | |

| D-Penicillamine | |

| Quinine | |

| Quinidine | |

| Deuterium (B1214612) Oxide | D₂O |

Fourier-Transform Infrared (FTIR) Spectroscopy for Chemical Group Characterization

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, an FTIR spectrum is generated, which provides a molecular fingerprint. For 4-hydroxypentanoic acid, FTIR is instrumental in confirming the presence of its defining chemical groups: the hydroxyl (-OH) and the carboxylic acid (-COOH) groups.

The FTIR spectrum of a hydroxy acid is characterized by distinct absorption bands. The O-H bond of the carboxylic acid group produces a very broad and strong absorption trough, typically spanning from 2500 to 3300 cm⁻¹. libretexts.org Simultaneously, the O-H bond from the alcohol group gives rise to an absorption band in the 3230 to 3550 cm⁻¹ range. libretexts.org The combination of these results in an extensive, broad trough across the 2500-3550 cm⁻¹ region. libretexts.org

Another key feature is the strong, sharp peak corresponding to the carbonyl (C=O) stretch of the carboxylic acid, which is typically observed in the range of 1680 - 1750 cm⁻¹. libretexts.org For 2-hydroxypropanoic acid (lactic acid), this peak appears at about 1730 cm⁻¹. libretexts.org Absorptions due to C-H bond stretching are also present, usually just under 3000 cm⁻¹. libretexts.org The principles observed in the analysis of other hydroxy acids can be applied to predict the spectrum of 4-hydroxypentanoic acid. libretexts.orgacs.org

Table 1: Characteristic FTIR Absorption Bands for 4-Hydroxypentanoic Acid Functional Groups

| Functional Group | Bond | Absorption Range (cm⁻¹) | Appearance |

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Very broad, strong trough |

| Alcohol | O-H stretch | 3230 - 3550 | Broad band, often merged with carboxylic O-H |

| Carboxylic Acid | C=O stretch | 1680 - 1750 | Strong, sharp peak |

| Alkane | C-H stretch | ~2850 - 3000 | Medium to strong, sharp peaks |

| Carboxylic Acid | C-O stretch | ~1210 - 1320 | Medium intensity |

This table is generated based on characteristic absorption ranges for functional groups found in hydroxy acids. libretexts.org

Mass Isotopomer Analysis in Metabolic Pathway Elucidation

Mass isotopomer analysis is a sophisticated technique that utilizes stable isotopes (e.g., ²H or ¹³C) to trace the metabolic fate of a compound within a biological system. nih.gov This method is particularly powerful for discovering and mapping novel metabolic pathways. nih.govacs.org In the context of 4-hydroxypentanoic acid, this technique has been crucial in understanding its catabolism. nih.govohiolink.edu

In a key study, the metabolism of 4-hydroxypentanoic acid labeled with deuterium (4-hydroxy-[3,3,4,5,5,5-²H₆]pentanoate) was investigated in perfused rat livers. nih.gov By using gas chromatography-mass spectrometry (GC-MS) to analyze the mass isotopomer distribution of the resulting metabolites, researchers can precisely track the transformation of the labeled substrate. nih.gov

The analysis revealed that 4-hydroxypentanoate is degraded into several key intermediates. The mass isotopomer profile showed that the labeled 4-hydroxypentanoate (M6, indicating six deuterium atoms) was converted to labeled 3-hydroxypentanoate and lactate, which were found in the liver perfusate, and labeled propionyl-CoA, found in the liver tissue. nih.gov This demonstrated a metabolic pathway where 4-hydroxypentanoate is catabolized to propionyl-CoA and acetyl-CoA. acs.org The data confirms the interconversion of levulinate and 4-hydroxypentanoate and delineates a dual degradation pathway for the substrate. nih.gov

Table 2: Mass Isotopomer Distribution of Metabolites from Labeled 4-Hydroxypentanoate

| Compound | Sample Location | Mass Isotopomer Distribution |

| 4-hydroxy-[3,3,4,5,5,5-²H₆]pentanoate | Synthetic Standard | M6 |

| 3-Hydroxypentanoate | Liver Perfusate | M4 |

| Lactate | Liver Perfusate | M2 |

| Propionyl-CoA | Liver Tissue | M2 |

Data sourced from a study on the catabolism of 4-hydroxyacids in perfused rat livers. nih.gov

This analytical approach has established that 4-hydroxyacids with five or more carbons are metabolized by two primary pathways. nih.gov The major pathway involves the formation of 4-hydroxy-4-phosphoacyl-CoAs, leading to the isomerization of 4-hydroxyacyl-CoA to 3-hydroxyacyl-CoAs, which are then processed through standard β-oxidation. nih.gov A minor pathway involves a sequence of β-oxidation and α-oxidation steps. nih.gov

Electrochemical Analytical Methods for Detection and Quantification

Electrochemical methods offer a sensitive and often rapid approach for the detection and quantification of various analytes, including organic acids. While specific applications for 4-hydroxypentanoic acid are not extensively documented, methods developed for short-chain fatty acids (SCFAs) are highly applicable due to structural similarities. nih.govchemrxiv.org These techniques typically involve high-performance liquid chromatography coupled with electrochemical detection (HPLC-ECD) or voltammetric methods. nih.govfrontiersin.org

One established method for SCFA analysis uses an HPLC-ECD system with a glassy carbon working electrode. nih.gov In this system, acids are separated on an ion exclusion column and then detected electrochemically. For a range of SCFAs including acetic, propionic, and valeric acids, detection was achieved at a potential of -0.9 V (vs. an Ag/AgCl electrode). nih.gov This method is characterized by its reproducibility and simplicity, as it does not require prior derivatization of the analytes. nih.gov

Another promising technique is fast scan cyclic voltammetry (FSCV) using carbon fiber microelectrodes. chemrxiv.org Studies on acetic, propionic, and butyric acid have shown that these SCFAs are electroactive, displaying distinct oxidation and reduction peaks in their cyclic voltammograms. chemrxiv.org This suggests the potential for developing in situ electrochemical sensors for real-time monitoring of such compounds. chemrxiv.org The adaptation of these methods could provide a powerful tool for the analysis of 4-hydroxypentanoic acid in various biological and chemical samples. google.com

Table 3: Exemplary Conditions for Electrochemical Detection of Short-Chain Fatty Acids

| Technique | Working Electrode | Mobile Phase / Medium | Detection Potential / Range | Analytes Detected |

| HPLC-ECD | Glassy Carbon | 0.1 mM HClO₄ | -0.9 V vs. Ag/AgCl | Lactic, Acetic, Propionic, Butyric, Valeric acids |

| FSCV | Carbon Fiber Microelectrode | Phosphate-buffered saline | -0.4 V to 1.3 V | Acetic, Propionic, Butyric acids |

This table summarizes conditions from studies on SCFA analysis that could be adapted for 4-hydroxypentanoic acid. nih.govchemrxiv.org

Applications of 4 Hydroxypentanoic Acid in Sustainable Chemistry and Materials Science

Intermediate in the Production of γ-Valerolactone for Biofuels and Solvents

4-Hydroxypentanoic acid is a crucial, albeit often transient, intermediate in the production of γ-valerolactone (GVL), a compound recognized for its potential as a green solvent and biofuel. chemrxiv.orgwikipedia.org The primary route to GVL begins with levulinic acid (LA), a platform chemical derived from the dehydration of C6 sugars found in cellulosic biomass. acs.orgmdpi.com

The conversion process involves the hydrogenation of the ketone group of levulinic acid to form 4-hydroxypentanoic acid. mdpi.comresearchgate.net This intermediate is often unstable and readily undergoes intramolecular esterification (cyclization) to form the stable five-membered ring structure of GVL. google.com

The reaction pathway can be summarized as: Levulinic Acid + H₂ → 4-Hydroxypentanoic Acid → γ-Valerolactone + H₂O

Research has focused on optimizing catalysts and reaction conditions to control this two-step process. For instance, studies have explored various catalysts, such as ruthenium on carbon (Ru/C), to achieve high yields of GVL from LA. acs.org While reasonable rates of LA hydrogenation to 4-HPA can be achieved at near-ambient temperatures, the subsequent esterification to GVL is often slower. acs.org A process has been developed that separates the initial hydrogenation of levulinic acid from the subsequent conversion of 4-hydroxypentanoic acid to gamma-valerolactone, allowing for optimized conditions in each step. google.com Temperatures for the second step, the ring closure of 4-HPA to GVL, typically range from 100°C to 200°C. google.com

The choice of solvent also plays a critical role in directing the reaction. In solvents like 1,4-dioxane, the hydrogenation of LA favorably proceeds through the 4-HPA intermediate to yield GVL with high selectivity. acs.org In contrast, using alcohol solvents like methanol (B129727) can lead to the formation of levulinate esters instead. acs.org

Table 1: Research Findings on GVL Production via 4-HPA Intermediate

| Catalyst/System | Starting Material | Key Intermediate | Primary Product | Noteworthy Finding | Reference |

|---|---|---|---|---|---|

| Ni/C derived from Ni-MOF in 1,4-dioxane | Levulinic Acid (LA) | 4-Hydroxypentanoic Acid (HPA) | γ-Valerolactone (GVL) | Achieved over 99% selectivity and 98.2% yield of GVL at 200°C. | acs.org |

| Homogeneous water-soluble Ru-(TPPTS) catalyst | Levulinic Acid (LA) | 4-Hydroxypentanoic Acid (4-HVA) | γ-Valerolactone (GVL) | The process proceeds through the 4-HPA intermediate, which is noted to be unstable and easily reacts to form GVL. | google.com |

| Electrochemical reduction (Pb electrode) followed by heating | Levulinic Acid (LA) | 4-Hydroxypentanoic Acid (HVA) | γ-Valerolactone (GVL) | An efficient one-pot synthesis transforms electrochemically-produced HVA to GVL with 96% conversion and >99.9% selectivity. | rsc.org |

Monomer for Biodegradable Polymers and Bioplastics

4-Hydroxypentanoic acid is a valuable monomer for the synthesis of biodegradable polymers, specifically a class of biopolyesters known as polyhydroxyalkanoates (PHAs). frontiersin.orgrsc.org These materials are of great interest as sustainable alternatives to conventional petroleum-based plastics. The presence of both a hydroxyl (-OH) and a carboxyl (-COOH) group in 4-HPA allows it to undergo polycondensation or ring-opening polymerization to form polyesters. frontiersin.org

One of the most well-known examples is Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV), a biodegradable and biocompatible thermoplastic. wikipedia.org It is produced by the copolymerization of 3-hydroxybutanoic acid and 3-hydroxypentanoic acid. wikipedia.orgtestbook.comdoubtnut.com While not identical to 4-HPA, the use of its isomer highlights the utility of five-carbon hydroxy acids in creating flexible bioplastics. The development of enantiopure 4-(acyloxy)pentanoic acids from GVL provides a pathway to potentially create novel biobased isotactic polymers. acs.org

The electrochemical reduction of levulinic acid has been identified as a highly efficient method to produce 4-HPA, which is explicitly cited as a valuable monomer for producing bio-polyesters. rsc.orgresearchgate.net Engineered Escherichia coli strains have also been developed to produce high titers of 4-HPA from levulinic acid, demonstrating the potential for large-scale, cost-effective microbial production of this monomer. frontiersin.org Research has shown that engineered strains can produce up to 82 g/L of 4-HPA, highlighting its industrial relevance as a monomer for biodegradable polymers. frontiersin.org

Table 2: Biodegradable Polymers from Hydroxy-acid Monomers

| Polymer | Monomer(s) | Polymer Type | Key Properties/Applications | Reference |

|---|---|---|---|---|

| Poly(4-hydroxyvalerate) | 4-Hydroxypentanoic Acid (4-HPA) | Polyhydroxyalkanoate (PHA) | Biocompatible and biodegradable polyester. | frontiersin.orgrsc.org |

| Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) | 3-Hydroxybutanoic acid and 3-Hydroxypentanoic acid | Polyhydroxyalkanoate (PHA) | Biodegradable, nontoxic, thermoplastic. Used in specialty packaging and orthopedic devices. | wikipedia.org |

| Poly(hydroxy acids) | 4-Hydroxypentanoic Acid (HVA) | Bio-polyester | Valuable bioplastics with potential for varied properties based on synthesis. | rsc.org |

Role in the Valorization of Biomass-Derived Feedstocks (e.g., Lignin (B12514952) Depolymerization)

The conversion of complex biomass components into valuable chemicals, known as valorization, is a cornerstone of the modern biorefinery concept. Sodium 4-hydroxypentanoate (B1260314) has been identified as a key product in the electrochemical valorization of lignin, one of the most abundant but underutilized biopolymers. chemrxiv.org

A recent study reported on the reductive electrochemical depolymerization of lignin in a water/γ-valerolactone (GVL) solvent system. chemrxiv.org In this process, soda lignin was broken down into smaller, aliphatic organic chemicals. The major products identified were sodium levulinate, sodium acetate, sodium formate, and notably, sodium 4-hydroxyvalerate (the sodium salt of 4-hydroxypentanoic acid). chemrxiv.org

The formation of sodium 4-hydroxyvalerate in this system occurs through two primary pathways:

As a direct product of lignin depolymerization and dearomatization. chemrxiv.org

Through the base-catalyzed, ring-opening reaction of the GVL solvent itself, which enriches the product mixture. chemrxiv.org

This process demonstrates a dual benefit: it breaks down complex lignin into useful platform chemicals and simultaneously utilizes a biomass-derived solvent (GVL) that contributes to the product yield. This approach is a significant step towards a "bioelectrorefinery," where renewable resources like lignin are converted into a slate of valuable chemicals, replacing traditional fossil fuel feedstocks. chemrxiv.org

Table 3: Products from Electrochemical Depolymerization of Lignin

| Process | Feedstock | Solvent/Electrolyte | Major Aliphatic Products | Reference |

|---|---|---|---|---|

| Reductive Electrochemical Depolymerization | Soda Lignin | Water/γ-Valerolactone (GVL) with Sodium Carbonate | Sodium levulinate, Sodium 4-hydroxyvalerate, Sodium acetate, Sodium formate | chemrxiv.org |

Synthesis of Platform Chemicals from Renewable Resources

4-Hydroxypentanoic acid is a key player in the synthesis of platform chemicals from renewable resources, primarily serving as a link in the value chain starting from lignocellulosic biomass. mdpi.com The U.S. Department of Energy has identified several key bio-derived feedstocks, including levulinic acid, which is the direct precursor to 4-HPA. mdpi.com

The conversion of levulinic acid, which is readily produced from cellulose, into 4-HPA represents a critical transformation. acs.orgmdpi.com This hydrogenation step converts a keto-acid into a hydroxy-acid, opening up new synthetic possibilities. From 4-HPA, several other valuable chemicals can be produced:

γ-Valerolactone (GVL): As detailed previously, this is the most direct and common product, used as a green solvent and fuel precursor. rsc.org

1,4-Pentanediol (1,4-PDO): Further hydrogenation of 4-HPA can yield 1,4-PDO, a diol that can be used to make polyesters and other polymers. mdpi.com

Other Fine Chemicals: The bifunctional nature of 4-HPA makes it a versatile starting point for synthesizing a range of other fine chemicals for the pharmaceutical and agricultural industries. frontiersin.orgrsc.org

The development of efficient catalytic systems, whether chemical, electrochemical, or biological, for the selective conversion of levulinic acid to 4-HPA is an active area of research. frontiersin.orgrsc.org This focus underscores the importance of 4-HPA as a central node in the network of bio-based platform chemicals, enabling the transition from a fossil-based to a renewable chemical industry. chemrxiv.org

Computational and Theoretical Studies on 4 Hydroxypentanoic Acid Chemistry

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Transition States

Density Functional Theory (DFT) has been extensively utilized to investigate the reaction mechanisms, energetics, and transition states of reactions involving 4-HPA. A significant focus of this research has been the hydrogenation of levulinic acid to GVL, where 4-HPA is a key intermediate.

DFT calculations have been employed to model the hydrodeoxygenation (HDO) of LA to GVL on various catalyst surfaces, such as Ru(0001). osti.govacs.orgresearchgate.net These studies have explored different catalytic pathways, including those that proceed through the formation of 4-HPA. osti.govacs.orgresearchgate.net For instance, one proposed pathway involves the hydrogenation of the ketone group of LA to form 4-HPA, which then undergoes intramolecular esterification (cyclization) to yield GVL. researchgate.netacs.org DFT calculations help to determine the energy barriers associated with each step, identifying the rate-determining steps and the most plausible reaction pathways under different conditions.

In the context of the catalytic transfer hydrogenation of methyl levulinate (ML) to GVL, DFT simulations have been used to compare the catalytic activities of Ni and NiCu catalysts. bohrium.com These calculations revealed that while both metals can facilitate the initial hydrogenation to form an intermediate analogous to 4-HPA, the NiCu alloy presents a lower energy barrier for the subsequent cyclization to GVL. bohrium.com Specifically, the energy barrier for the conversion of the 4-HPA-like intermediate to GVL was calculated to be 1.0 eV over NiCu, significantly lower than the 1.54 eV barrier on a pure Ni catalyst. bohrium.com

Furthermore, DFT has been used to study the influence of ligands on the hydrogenation of LA to 4-HPA on a Pt(111) surface. researchgate.net These calculations help in understanding how ligand modification of the catalyst surface can alter the reaction pathways and efficiencies. The adsorption energies of reactants and intermediates, as well as the transition state energies for key reaction steps, are critical parameters obtained from DFT studies. researchgate.net

A study on the cascade hydrogenation-cyclization of LA to GVL catalyzed by half-sandwich iridium complexes used DFT to reveal a mechanism that bypasses the formation of free 4-hydroxyvaleric acid. nih.gov Instead, it proceeds through a metal- and counterion-assisted concerted dehydration-cyclization of an iridium alkoxo complex. nih.gov

Table 1: Calculated Energy Barriers for 4-HPA-related Reactions from DFT Studies

| Reaction Step | Catalyst | Calculated Energy Barrier (eV) | Source |

| 4-HPA intermediate to GVL Conversion | Ni | 1.54 | bohrium.com |

| 4-HPA intermediate to GVL Conversion | NiCu | 1.0 | bohrium.com |

Microkinetic Modeling of Catalytic Processes Involving 4-Hydroxypentanoic Acid Formation and Transformation

Microkinetic modeling, often performed in conjunction with DFT calculations, provides a powerful framework for understanding the kinetics of complex catalytic reactions involving 4-HPA. osti.govacs.orgresearchgate.net This approach uses the energetic data from DFT to build a kinetic model that can predict reaction rates, turnover frequencies (TOFs), and reaction orders under various process conditions.

In the study of LA hydrodeoxygenation over a Ru(0001) surface, mean-field microkinetic modeling was combined with DFT. osti.govacs.orgresearchgate.net The models considered pathways both with and without the formation of 4-HPA as an intermediate. osti.govacs.orgresearchgate.net The results of these models indicated that at lower temperatures (323–373 K), the activity of the Ru(0001) surface is low due to a limited number of available active sites. osti.govacs.orgresearchgate.net However, at higher temperatures (423–523 K), the hydrodeoxygenation of LA becomes more facile. osti.govacs.org The microkinetic analysis, in this case, suggested that the reaction does not proceed via the production of 4-HPA, but rather through the adsorption of LA, its hydrogenation to an alkoxy intermediate, surface ring closure, and subsequent removal of the hydroxyl group. osti.govacs.orgresearchgate.net The initial hydrogenation of LA was identified as the most rate-controlling step. osti.gov

Another computational investigation using DFT and microkinetic modeling on a Ru(0001) catalyst surface also explored the reaction mechanism of LA to GVL. sc.edu This study's vapor-phase calculations predicted a dominant reaction pathway that deviates from the one involving 4-HPA formation. sc.edu However, the results also showed that the Ru(0001) surface is highly active for the hydrogenation of LA to its corresponding alcohol, 4-HPA, at temperatures above 373 K. sc.edu

Molecular Dynamics Simulations of 4-Hydroxypentanoic Acid and its Interactions in Chemical Systems

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules and their interactions in a system over time. While specific MD studies focusing exclusively on sodium 4-hydroxypentanoate (B1260314) or 4-hydroxypentanoic acid are not extensively reported in the provided search results, the principles of MD are applied to related systems, providing a framework for how such studies could be conducted.

For instance, MD simulations have been used to study the interactions of derivatives of 4-hydroxypentanoic acid with biological targets. researchgate.net In a study of 4-hydroxypentanamide derivatives as inhibitors of glycine (B1666218) transporters, MD simulations were employed to understand the binding modes of these molecules within the S1 and S2 sites of the transporters. researchgate.net Such simulations can reveal key intermolecular interactions, like hydrogen bonds and hydrophobic contacts, that are crucial for the stability of the ligand-protein complex.

Similarly, MD simulations are used in the computational redesign of enzymes. nih.gov In the context of carboxylic acid reductases, which are related to the synthesis of molecules from carboxylic acids, MD simulations can help in understanding the enzyme's mechanism and in predicting mutants with improved activity and selectivity. nih.gov

The principles of these MD studies could be applied to investigate the behavior of 4-HPA in various solvent environments, its interaction with catalyst surfaces, or its binding to enzyme active sites. For example, MD simulations could model the solvation of 4-HPA in water, providing insights into its conformation and the hydrogen bonding network with surrounding water molecules. This information is valuable for understanding its reactivity in aqueous-phase reactions.

Future Research Directions and Emerging Paradigms in 4 Hydroxypentanoic Acid Chemistry

Development of Novel and Green Synthetic Routes for 4-Hydroxypentanoic Acid and its Chiral Forms

The development of sustainable and efficient synthetic methods for producing 4-hydroxypentanoic acid and its enantiomerically pure forms is a cornerstone of future research. Current methodologies often rely on the hydrogenation of levulinic acid, a biomass-derived platform chemical.

Future research will likely focus on:

Chemoenzymatic Synthesis: Combining chemical and enzymatic steps offers a powerful strategy. For instance, the enzymatic reduction of levulinic acid esters can produce chiral 4-hydroxypentanoates with high enantiomeric excess. mdpi.com A chemoenzymatic approach using an engineered 3-hydroxybutyrate (B1226725) dehydrogenase (3HBDH) from Alcaligenes faecalis has shown promise for the conversion of levulinic acid to 4-hydroxyvaleric acid (4-HVA). mdpi.com

Asymmetric Hydrogenation: The use of chiral catalysts, such as ruthenium-phosphine complexes, for the asymmetric hydrogenation of levulinic acid and its esters can yield optically active γ-valerolactone (GVL), a direct precursor to 4-hydroxypentanoic acid. mdpi.com For example, Ru(COOCH₃)₂/S-BINAP complex has been used to produce GVL with 99% enantiomeric excess. mdpi.com

Biocatalytic Routes: The use of whole-cell biocatalysts or isolated enzymes presents a green alternative to traditional chemical synthesis. Engineered microorganisms like Pseudomonas putida KT2440 have been developed for the high-titer production of 4-hydroxyvalerate from levulinic acid. thegoodscentscompany.com Research into engineering the substrate specificity of enzymes, such as 3-hydroxybutyrate dehydrogenase, is also a promising avenue. thegoodscentscompany.com

Lipase-Catalyzed Kinetic Resolution: Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), can be used for the kinetic resolution of racemic mixtures, yielding enantiomerically pure compounds. acs.org A scalable method involves the alkaline hydrolysis of racemic γ-valerolactone followed by stereoselective lipase-catalyzed acylation of the resulting sodium 4-hydroxypentanoate (B1260314). acs.orgacs.org This can produce (R)-4-(acyloxy)pentanoic acids with high enantiomeric ratios. acs.orgacs.org

Table 1: Comparison of Synthetic Routes to Chiral 4-Hydroxypentanoic Acid Derivatives

| Synthetic Method | Catalyst/Enzyme | Starting Material | Key Advantage | Reported Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Ru(COOCH₃)₂/S-BINAP | Ethyl levulinate | High enantioselectivity | 99% for GVL mdpi.com |

| Chemoenzymatic Conversion | Engineered 3-hydroxybutyrate dehydrogenase (3HBDH) | Levulinic acid | Mild reaction conditions | Data not specified mdpi.com |

| Lipase-Catalyzed Kinetic Resolution | Candida antarctica lipase B (CAL-B) | Racemic γ-valerolactone | Scalability and high purity | >99% for (R)-4-(propionyloxy)pentanoic acid acs.orgacs.org |

Exploration of Undiscovered Metabolic and Biochemical Roles of 4-Hydroxypentanoate

While some metabolic aspects of 4-hydroxypentanoate are known, particularly its formation from levulinate, many of its biochemical roles remain to be elucidated. nih.goviitpkd.ac.in

Key areas for future investigation include:

Endogenous Production and Function: Determining whether 4-hydroxypentanoate is produced endogenously in mammals and what its physiological roles might be is a critical research question.

Enzyme Interactions: Research has shown that levulinate is reduced to (R)-4-hydroxypentanoate by cytosolic NADPH-dependent and mitochondrial NADH-dependent dehydrogenases. nih.goviitpkd.ac.inresearchgate.net Further studies are needed to identify and characterize the specific enzymes involved in its metabolism.

Metabolic Pathways: 4-hydroxypentanoate is known to be catabolized through parallel β-oxidation pathways to propionyl-CoA and acetyl-CoA. researchgate.netfigshare.com One of these pathways involves the formation of 4-phosphopentanoyl-CoA. researchgate.net The complete elucidation of these and other potential metabolic fates is a key research goal.

Neurological Effects: Given its structural similarity to γ-hydroxybutyrate (GHB), a neurotransmitter and psychoactive drug, understanding the potential neurological effects of 4-hydroxypentanoate is of significant interest. researchgate.netohiolink.edu

Table 2: Known Metabolic Conversions Involving 4-Hydroxypentanoate

| Precursor | Product | Enzyme/System | Organism/System Studied | Reference |

|---|---|---|---|---|

| Levulinate (4-ketopentanoate) | (R)-4-Hydroxypentanoate | Cytosolic NADPH-dependent dehydrogenase | Rat liver | nih.goviitpkd.ac.inresearchgate.net |

| Levulinate (4-ketopentanoate) | (R)-4-Hydroxypentanoate | Mitochondrial NADH-dependent dehydrogenase | Rat liver | nih.goviitpkd.ac.inresearchgate.net |

| Levulinate (4-ketopentanoate) | (S)-4-Hydroxypentanoate | Mitochondrial dehydrogenase or racemase system | Rat liver | nih.goviitpkd.ac.inohiolink.edu |

| 4-Hydroxypentanoyl-CoA | 3-Hydroxypentanoyl-CoA | Isomerase (via 4-phosphopentanoyl-CoA) | Rat liver | researchgate.net |

Advanced Materials Science Applications and Next-Generation Polymer Development from 4-Hydroxypentanoic Acid Derivatives